Product packaging for N1,N3-Dimethylbenzene-1,3-diamine(Cat. No.:CAS No. 14814-75-6)

N1,N3-Dimethylbenzene-1,3-diamine

Cat. No.: B185354
CAS No.: 14814-75-6
M. Wt: 136.19 g/mol
InChI Key: UQBNGMRDYGPUOO-UHFFFAOYSA-N
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Description

Historical Context in Aromatic Diamine Research

The study of aromatic diamines has been a cornerstone of organic chemistry for over a century, driven by their essential role in the development of synthetic dyes, polymers, and pharmaceuticals. The introduction of alkyl groups, such as the methyl groups in N1,N3-Dimethylbenzene-1,3-diamine, onto the nitrogen atoms of aromatic diamines represented a significant advancement in the field. This N-alkylation was found to modify the electronic properties and steric environment of the amino groups, thereby influencing the reactivity and solubility of the resulting compounds. These modifications opened up new avenues for creating materials with tailored properties.

Role as a Fundamental Building Block in Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its two secondary amine groups can participate in a variety of chemical reactions, making it a key precursor for the creation of a wide range of products. For instance, it is utilized in the preparation of polyamides and polyimides. The presence of the methyl groups can enhance the thermal stability and mechanical properties of these polymers compared to those synthesized with unsubstituted diamines. ijert.org Furthermore, its structural features are exploited in medicinal chemistry, where it can act as a scaffold for the development of new therapeutic agents. The methyl groups can also confer resistance to metabolic degradation in drug formulations.

Overview of Current Research Trajectories

Current research involving this compound is focused on several promising areas. In materials science, there is ongoing investigation into its use for creating novel polymers with enhanced characteristics. ijert.orgresearchgate.netrasayanjournal.co.in Researchers are exploring its incorporation into new polymeric structures to achieve improved solubility, thermal stability, and specific mechanical properties. In the realm of medicinal chemistry, the diamine continues to be a valuable intermediate in the synthesis of biologically active compounds. acs.org Studies are exploring its use in the development of inhibitors for specific biological targets, highlighting its potential in the treatment of various diseases. acs.org

Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol nih.govechemi.com
CAS Number14814-75-6 chemsoon.com
Boiling Point85-86 °C (at 1 Torr) lookchem.com
Density1.061 g/cm³ (Predicted) lookchem.com
Polar Surface Area24.1 Ų echemi.com

Detailed Research Findings

Recent studies have highlighted the utility of N,N'-disubstituted aromatic diamines, such as this compound, in the synthesis of advanced materials. For example, the direct polycondensation of diamines with various diacids is a common method to produce polyamides with moderate to high molecular weights. researchgate.netrasayanjournal.co.in The solubility of the resulting polyamides is often good in aprotic polar solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (B87167) (DMSO). ijert.org The thermal properties of these polymers are also a key area of investigation, with techniques like thermogravimetric analysis (TGA) being used to determine their degradation temperatures. ijert.orgrasayanjournal.co.in

In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their biological activity. For instance, it has been used as a building block in the creation of CDC42 GTPase interaction inhibitors, which have potential applications in cancer treatment. acs.org The synthesis of such complex molecules often involves multi-step reaction sequences where the diamine is a crucial starting material or intermediate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2 B185354 N1,N3-Dimethylbenzene-1,3-diamine CAS No. 14814-75-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,3-N-dimethylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-9-7-4-3-5-8(6-7)10-2/h3-6,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBNGMRDYGPUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advances for N1,n3 Dimethylbenzene 1,3 Diamine and Its Derivatives

Established Synthetic Pathways

Traditional synthetic routes to N1,N3-Dimethylbenzene-1,3-diamine primarily rely on foundational organic reactions such as the alkylation of primary amines and the reduction of nitro-aromatic compounds. These methods, while effective, often involve multiple steps and require careful control of reaction conditions to achieve desired selectivity and yield.

Amine Alkylation Approaches

The most direct conceptual pathway to this compound is the N-alkylation of its parent diamine, m-phenylenediamine (B132917) (1,3-diaminobenzene). wikipedia.org This approach involves the reaction of m-phenylenediamine with a suitable methylating agent.

The reaction typically proceeds by the nucleophilic attack of the amino groups on the electrophilic methyl source. Common methylating agents include methyl halides (e.g., methyl iodide) or dimethyl sulfate. The reaction is generally carried out in the presence of a base to neutralize the acid byproduct (e.g., HI) and drive the reaction to completion.

A significant challenge in this approach is controlling the extent of methylation. The reaction can potentially yield a mixture of products, including the mono-methylated (N1-methylbenzene-1,3-diamine), the desired di-methylated product, and over-methylated tri- and tetra-methylated quaternary ammonium (B1175870) salts. Selectivity for the di-methylated product can be influenced by carefully controlling the stoichiometry of the reactants, reaction temperature, and the choice of base and solvent.

Table 1: Generalized Conditions for N-Alkylation of m-Phenylenediamine

ParameterConditionPurpose
Starting Material m-PhenylenediamineProvides the aromatic diamine backbone.
Alkylating Agent Methyl Iodide, Dimethyl SulfateSource of methyl groups.
Stoichiometry ~2.0-2.2 equivalents of alkylating agentTo favor di-methylation over mono- or poly-methylation.
Base Sodium Carbonate, Potassium CarbonateNeutralizes acid byproduct, prevents amine salt formation.
Solvent Polar aprotic (e.g., DMF, Acetonitrile)Solubilizes reactants and facilitates the reaction.
Temperature Moderate (e.g., 50-80 °C)Controls reaction rate and selectivity.

Reduction of Precursor Compounds

An alternative and widely used strategy involves the reduction of nitrogen-containing functional groups, particularly nitro groups, on an aromatic ring that has been previously N-methylated. This multi-step approach offers a different means of controlling the final substitution pattern.

A common pathway begins with 1,3-dinitrobenzene. This precursor can be partially reduced to 3-nitroaniline (B104315) using reagents like sodium sulfide (B99878) in a process known as the Zinin reaction. wikipedia.org The resulting 3-nitroaniline can then be selectively N-methylated to form 3-nitro-N-methylaniline. biosynth.comchemspider.com A subsequent reduction of the remaining nitro group yields N1-methylbenzene-1,3-diamine. A final N-methylation step would then be required to produce the target compound, this compound.

A more direct reduction route would involve the synthesis of N,N'-dimethyl-4,6-dinitro-1,3-benzenediamine, followed by the reduction of both nitro groups. However, the synthesis of this precursor is complex. The most common industrial precursor for the diamine backbone is 1,3-dinitrobenzene, which is reduced to m-phenylenediamine. wikipedia.org

The reduction step itself can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or by using metals in acidic media (e.g., iron, tin, or zinc in hydrochloric acid). wikipedia.orgdoubtnut.com

Table 2: Precursor Reduction Strategies for Aromatic Diamine Synthesis

PrecursorReduction MethodProduct
1,3-DinitrobenzeneCatalytic Hydrogenation (H₂/Pd) or Fe/HClm-Phenylenediamine wikipedia.org
3-NitroanilineCatalytic Hydrogenation (H₂/Pd) or Fe/HClBenzene-1,3-diamine wikipedia.org
3-Nitro-N-methylanilineCatalytic Hydrogenation (H₂/Pd) or SnCl₂/HClN1-methylbenzene-1,3-diamine

Industrial-Scale Synthesis Methods

On an industrial scale, the synthesis of this compound is intrinsically linked to the production of its key precursor, m-phenylenediamine. The commercial production of m-phenylenediamine is primarily achieved through the catalytic hydrogenation of 1,3-dinitrobenzene. wikipedia.orggoogle.com This process is carried out in large-scale reactors under controlled temperature and pressure, utilizing catalysts such as Raney nickel or palladium on carbon.

Following the reduction, the crude m-phenylenediamine undergoes extensive purification to meet the high-purity requirements for its use in polymerization and fine chemical synthesis. Advanced purification techniques, such as melt crystallization, are employed to separate the desired product from isomers and other impurities, yielding polymerization-grade m-phenylenediamine. google.com The subsequent N-methylation to produce this compound would then be performed as a separate downstream process, optimized for high throughput and yield using the alkylation chemistry previously described.

Catalytic Synthesis Routes

Modern synthetic chemistry has seen a dramatic shift towards catalytic methods, which offer higher efficiency, selectivity, and sustainability compared to traditional stoichiometric reactions. The synthesis of this compound and its derivatives has benefited significantly from these advances, particularly in the realm of metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Coupling Reactions for 1,3-Diaminobenzene Derivatives

Metal-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful and versatile tools for the synthesis of aromatic amines. acs.org These reactions typically employ palladium or copper catalysts to couple an amine with an aryl halide or pseudohalide.

A notable advancement is the use of a cuprous dimethyl sulfide coordination compound (CuX·SMe₂, where X is Br or Cl) as a highly efficient catalyst for synthesizing 1,3-diaminobenzene derivatives. google.com In a patented process, m-phenylenediamine is used as the starting material and undergoes a sequence of amidation, C-N bond coupling, and hydrolysis. This method is reported to be suitable for industrial-scale production, boasting high total yields (over 90%) and producing a high-purity product (>98%) with simplified purification. google.com

Palladium-catalyzed systems are also highly relevant. While often used for creating more complex N-aryl derivatives, the fundamental technology could be adapted for the synthesis of the target compound, for example, by coupling methylamine (B109427) with 1,3-dibromobenzene. The continual development of new ligands for palladium has expanded the scope of these reactions to include a wide range of substrates under increasingly mild conditions. acs.org

Table 3: Comparison of Catalytic Systems for Synthesizing 1,3-Diaminobenzene Derivatives

Catalyst SystemMetalTypical SubstratesKey AdvantagesReference
Copper-DMS Complex Copperm-Phenylenediamine, AmidesHigh yield, high purity, suitable for industrial scale. google.com
Buchwald-Hartwig PalladiumAryl Halides, AminesBroad substrate scope, high functional group tolerance. acs.org
Copper-Diamine CopperAryl Halides, AmidesUses inexpensive copper catalyst and diamine ligands. researchgate.net

Oxidative Condensation Reactions for Related Aromatic Amines

While not a direct route to this compound, oxidative condensation and coupling reactions of related N-methylated anilines are an active area of research. These reactions demonstrate the reactivity of the N-methylaniline structural motif and open pathways to novel, complex molecules.

For instance, the chemical or electrochemical oxidation of N-methylaniline can lead to the formation of dimeric and trimeric products, and ultimately to polymeric materials. researchgate.net These reactions proceed through radical cation intermediates and highlight the ease with which the N-methylaniline unit can be oxidized.

More controlled transformations have also been developed. Copper-catalyzed oxidative cyclization reactions between N-methylanilines and electron-deficient alkenes have been reported to produce tetrahydroquinolines. acs.org This type of reaction involves the oxidative generation of an iminium ion intermediate from the N-methylaniline, which then undergoes a cyclization reaction. Such strategies, which involve C-H bond functionalization, represent the cutting edge of synthetic methodology, allowing for the construction of complex molecular architectures from simple precursors. uni-muenchen.denih.gov

Green Chemistry Approaches in Diamine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of aromatic diamines to mitigate environmental impact and enhance safety. Traditional methods often involve hazardous reagents and harsh conditions, prompting the development of more benign alternatives.

A significant area of focus is the catalytic hydrogenation of the corresponding dinitroaromatic compounds. For instance, the hydrogenation of 2,4-dinitrotoluene (B133949) (DNT) to produce toluene-2,4-diamine (TDA), a related aromatic diamine, is a key industrial process. mdpi.comresearchgate.net Green approaches in this domain center on developing highly efficient and selective catalysts that can be easily recovered and reused. researchgate.net Researchers have explored platinum-containing transition metal oxide catalysts which have demonstrated excellent performance in 2,4-dinitrotoluene hydrogenation, achieving high conversion rates in short reaction times with low active metal content. mdpi.com Another advancement is the use of magnetic catalysts, such as NiFe2O4/N-BCNT supports, which allow for easy separation from the reaction mixture using an external magnetic field, thereby reducing catalyst loss. researchgate.net

The replacement of hazardous solvents is another key goal. researchgate.net Research has shown the efficacy of microwave-assisted synthesis in a tetrabutylammonium (B224687) bromide (TBAB)–ethanol biphasic system for producing derivatives from aromatic diamines, which leads to high yields in significantly shorter reaction times. researchgate.net Furthermore, the use of CO2-based methyl formate (B1220265) as a carbonylating agent presents a greener, non-phosgene route to producing isocyanate precursors from aromatic diamines. rsc.org This method not only avoids the highly toxic phosgene (B1210022) but also utilizes carbon dioxide, a greenhouse gas. rsc.org

Renewable feedstocks are also being explored as sustainable starting materials. Lignin-derived monomers, such as vanillin, have been successfully used to synthesize bio-based aromatic diamines. frontiersin.orgacs.org These routes avoid the nitration process, which uses corrosive and toxic nitric acid, by introducing the amino group through methods like the Beckmann rearrangement. acs.org Similarly, terpenes, another renewable resource, have been used to synthesize diamines like 1,4-p-menthane diamine through a two-step process involving a Diels-Alder reaction and hydrogenation. bohrium.com

Table 1: Comparison of Green Catalytic Approaches for Aromatic Diamine Synthesis

Catalyst SystemStarting MaterialProductKey Green AdvantageReference
Platinum-containing transition metal oxide2,4-DinitrotolueneToluene-2,4-diamineHigh efficiency, low active metal content mdpi.com
PdCl2/CuCl2 with oxidic supports (ZrO2, CeO2, SiO2)Toluene-2,4-diamineToluene-2,4-dicarbamateUtilizes CO2-based methyl formate, avoids phosgene rsc.org
Raney-NickelDivanillyloximeMethylated divanillylamineUse of bio-based starting material (vanillin) frontiersin.org
Microwave with TBAB-ethanolUrea and o-phenylenediamines1,3-dihydrobenzimidazol-2-onesReduced reaction time, replacement of hazardous solvents researchgate.net

Synthetic Challenges and Optimization Strategies

Despite advances, the synthesis of this compound and its derivatives is not without its challenges. Key issues include controlling selectivity, maximizing yield, minimizing byproduct formation, and ensuring safe and scalable processes.

The catalytic hydrogenation of dinitroaromatics, while common, presents several challenges. One major issue is controlling the reaction to selectively produce the desired diamine without forming intermediate products like nitrohydroxylaminotoluene or other side products. researchgate.net The choice of catalyst and reaction conditions is crucial. For example, in the hydrogenation of 2,4-dinitrotoluene over palladium-on-carbon catalysts, the metal particle size was found to significantly influence activity and selectivity. researchgate.net Larger palladium particles were more active and selective towards the formation of 2,4-nitrohydroxyaminotoluene isomers. researchgate.net

Industrial-scale hydrogenation processes also face engineering and safety challenges. Conventional methods using finely divided powder catalysts in stirred reactors can lead to processing difficulties and safety concerns. google.com The use of higher concentrations of dinitrotoluene can lead to a decline in the reaction rate, as the nitroaromatic compounds can oxidize nickel-based catalysts. google.com To overcome this, continuous plug flow reactors with monolith catalysts are being employed. This allows for solventless or low-solvent, adiabatic hydrogenation, which improves safety and efficiency. google.com

Another significant challenge is the formation of byproducts. In the oxidative carbonylation of toluene-2,4-diamine, side reactions such as N-formylation, condensation with formaldehyde, and N-methylation can occur, reducing the yield of the desired dicarbamate. rsc.org Optimization strategies involve careful catalyst design. The use of oxidic supports like ZrO2, CeO2, and SiO2 for palladium catalysts has been shown to suppress these undesired side reactions. rsc.org

When synthesizing derivatives from bio-based sources, the complexity of the multi-step synthesis can be a hurdle. For instance, in the synthesis of 3,4-dimethoxydianiline from methyl divanillate, the final hydrolysis step of the isocyanate intermediate proved to be tedious, resulting in a low yield of the target diamine, indicating a need for further optimization. frontiersin.org

Table 2: Optimization Strategies for Diamine Synthesis

ChallengeOptimization StrategyOutcomeReference
Low Selectivity in DNT HydrogenationControl of catalyst particle size (e.g., larger Pd particles)Increased selectivity towards specific intermediates or final products researchgate.net
Process Safety and Efficiency in Industrial HydrogenationUse of monolith catalysts in plug flow reactorsEnables continuous, solventless, and adiabatic processing google.com
Byproduct Formation in CarbonylationUse of supported catalysts (e.g., Pd on ZrO2, CeO2, SiO2)Suppression of side reactions like N-formylation and N-methylation rsc.org
Low Yield in Multi-Step Bio-based SynthesisFurther investigation and optimization of critical steps (e.g., hydrolysis)Potential for improved yield of the final bio-based diamine frontiersin.org

Reactivity Profiles and Reaction Mechanisms of N1,n3 Dimethylbenzene 1,3 Diamine

Nucleophilic Reactivity of Amine Moieties

The lone pairs of electrons on the nitrogen atoms of N1,N3-Dimethylbenzene-1,3-diamine make it a potent nucleophile. The secondary amine groups readily participate in reactions with a variety of electrophiles.

Key nucleophilic reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amine groups or to synthesize more complex molecules.

Alkylation: The amine groups can be further alkylated using alkyl halides. For instance, it can react with reagents like 1-bromo-3-methoxypropane (B1268092) in the presence of a base such as diisopropylethylamine (DIPEA). nih.gov

Reaction with Carbonyls: It can react with aldehydes and ketones to form enamines, and with isocyanates to produce substituted ureas.

Nucleophilic Aromatic Substitution (SNA_r): The compound can act as a nucleophile to displace leaving groups on other aromatic rings, particularly those activated by electron-withdrawing groups. This reactivity is harnessed in the synthesis of complex molecules like quinazoline (B50416) derivatives. unimi.itosaka-u.ac.jp

The presence of two amine groups allows for both mono- and di-substitution, which can be controlled by adjusting the stoichiometry of the reactants and the reaction conditions. The methyl groups provide some steric hindrance compared to the parent m-phenylenediamine (B132917), which can influence the selectivity of these reactions.

Aromatic Substitution Reactions

The two N-methylamino groups are strong activating groups and are ortho-, para- directing. In this compound, the positions ortho to one amino group are para or ortho to the other, leading to strong activation of the C2, C4, and C6 positions. The C5 position is sterically hindered and less activated.

PositionActivation by N1-MethylaminoActivation by N3-MethylaminoOverall Activation
C2 OrthoOrthoHighly Activated
C4 ParaOrthoHighly Activated
C6 OrthoParaHighly Activated
C5 MetaMetaDeactivated

Interactive Data Table: Predicted Outcomes of Electrophilic Aromatic Substitution Common electrophilic aromatic substitution reactions include:

Halogenation: The benzene (B151609) ring can be readily halogenated (e.g., brominated or chlorinated) at the activated 2, 4, or 6 positions without the need for a strong Lewis acid catalyst.

Nitration and Sulfonation: These reactions are also directed to the activated positions. However, the strong acidic conditions required for these reactions can lead to protonation of the basic amine groups, which converts them into deactivating, meta-directing ammonium (B1175870) groups, complicating the reaction outcome.

Redox Chemistry

The redox behavior of this compound is a key aspect of its chemistry, similar to other phenylenediamines which are known for their ability to form stable radical species and undergo oxidative polymerization. wikipedia.org

This compound can be oxidized through chemical or electrochemical methods.

Formation of Radical Cations: One-electron oxidation can generate a relatively stable radical cation. The related N,N,N',N'-tetramethyl-p-phenylenediamine is famous for forming a stable, colored radical cation known as Wurster's Blue. wikipedia.org A similar propensity for radical formation is expected for the m-diamine derivative.

Oxidative Polymerization: Like other aromatic diamines, it can undergo oxidative polymerization to form polymeric structures. rloginconsulting.com The reaction, often initiated by an oxidizing agent like ammonium persulfate in an acidic medium, leads to the formation of complex, often colored or black, polymeric materials with interesting electronic properties. rloginconsulting.comresearchgate.net The resulting polymers are typically composed of repeating units linked through the aromatic ring and nitrogen atoms, analogous to polyaniline. researchgate.net

Formation of Quinone-diimines: Stronger oxidation can lead to the formation of quinone-diimine structures, which are often intermediates in polymerization pathways.

In its neutral state, this compound is not typically employed as a reducing agent. Its primary redox role is to be oxidized. However, the oxidized forms of the compound, such as the quinone-diimine or radical cation species, can act as oxidizing agents and be reduced back to the diamine. This reversible redox behavior is fundamental to the applications of related compounds in charge-transfer complexes and as redox mediators.

Reactivity in Complexation and Coordination

The two nitrogen atoms of this compound can act as a bidentate ligand, coordinating to a single metal center to form a chelate ring. It can also act as a bridging ligand, linking two different metal centers. This versatility allows it to be a building block in coordination chemistry and materials science.

Formation of Metal Complexes: It reacts with various transition metal salts (e.g., cobalt, nickel, cadmium) to form discrete metal complexes. acs.org The geometry and properties of these complexes depend on the metal ion, the counter-ion, and the solvent used.

Synthesis of Macrocycles and Polymers: The compound has been used as a key monomer in the synthesis of large, bridged macrocyclic compounds known as azacalix ontosight.aiaromatics through palladium-catalyzed coupling reactions. acs.org It is also used in the formation of coordination polymers, where it links metal ions in an extended network. whiterose.ac.uk The ability to form such structures highlights its potential in creating materials for ion transport or catalysis. acs.org

Mechanistic Investigations of Key Transformations

The mechanisms of the reactions involving this compound are generally consistent with those of other aromatic amines.

Mechanism of Nucleophilic Attack: In reactions where the amine acts as a nucleophile (e.g., acylation), the mechanism involves the lone pair of the nitrogen atom attacking the electrophilic center, followed by deprotonation to yield the final product.

Mechanism of Electrophilic Aromatic Substitution: This follows the classic S_EAr mechanism. An electrophile attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (the sigma complex or Wheland intermediate). The positive charge in this intermediate is delocalized onto the nitrogen atoms, which strongly stabilizes it and accounts for the high reactivity of the ring. A subsequent deprotonation step restores the aromaticity.

Mechanism of Oxidation: The oxidative polymerization of phenylenediamines is understood to proceed via a radical mechanism. The initial step is the one-electron oxidation of the diamine to a radical cation. These radicals can then couple together, and through subsequent oxidation and deprotonation steps, form the growing polymer chain. researchgate.net

Advanced Spectroscopic and Structural Characterization of N1,n3 Dimethylbenzene 1,3 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For N1,N3-Dimethylbenzene-1,3-diamine, both ¹H and ¹³C NMR provide definitive information about its atomic framework.

While specific experimental spectra for the unsubstituted title compound are not widely published, data from closely related derivatives, such as 5-(tert-butyl)-N1,N3-dimethyl-2-((benzyloxy)oxy)benzene-1,3-diamine, allow for a reliable prediction of its spectral features. In a solvent like CDCl₃, the ¹H NMR spectrum is expected to show distinct signals for the N-methyl protons, the N-H protons, and the aromatic protons. The N-methyl protons would likely appear as a singlet (or a doublet if coupled to the N-H proton) around 2.8 ppm. The N-H protons would present as a broad singlet, with a chemical shift that can vary depending on concentration and solvent. The aromatic protons would produce a complex multiplet pattern in the region of 6.2-7.3 ppm, characteristic of a 1,3-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The N-methyl carbons are expected to resonate at approximately 30-31 ppm. The aromatic carbons would appear between 100 and 150 ppm, with the carbons directly attached to the nitrogen atoms (C1 and C3) being the most deshielded and appearing furthest downfield (around 148-149 ppm) due to the electron-withdrawing effect of the nitrogen atoms.

Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Data inferred from a substituted derivative in CDCl₃. rsc.org

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
N-CH ~2.8 (s, 6H) ~31
N-H broad s (2H) -
Aromatic C-H 6.2-7.3 (m, 4H) 98-130

Mass Spectrometry Techniques

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. The molecular formula of this compound is C₈H₁₂N₂, which corresponds to a monoisotopic mass of 136.100048391 Da. nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 136. This peak is expected to be prominent, confirming the molecular weight of the compound. Subsequent fragmentation would likely involve the loss of a methyl radical (•CH₃), a common fragmentation pathway for N-methyl amines, leading to a significant fragment ion at m/z 121. Further fragmentation of the benzene ring could also occur, though these would be less abundant. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy.

Table 4.2: Expected Mass Spectrometry Data for this compound

Ion Formula m/z (Expected) Fragmentation Pathway
Molecular Ion [C₈H₁₂N₂]⁺ 136 Ionization of parent molecule

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the functional groups within a molecule. For this compound, these methods can identify the characteristic vibrations of the N-H, C-H, and aromatic C=C bonds.

The IR spectrum is expected to display several key absorption bands. docbrown.info A moderate to sharp band in the region of 3350-3450 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amine groups. C-H stretching vibrations from the methyl groups would appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. Aromatic C-H stretches are expected as weaker bands above 3000 cm⁻¹. The presence of the benzene ring would be confirmed by characteristic C=C stretching vibrations in the 1500-1600 cm⁻¹ region. C-N stretching vibrations would be found in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

Table 4.3: Expected Infrared Absorption Bands for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity
N-H Stretch 3350 - 3450 Moderate
Aromatic C-H Stretch 3000 - 3100 Weak to Moderate
Aliphatic C-H Stretch 2850 - 2960 Moderate
Aromatic C=C Stretch 1500 - 1600 Moderate to Strong

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and torsion angles. Although a crystal structure for the isolated this compound has not been reported in publicly accessible databases, the compound has been used as a building block in the synthesis of more complex macrocycles which have been characterized by X-ray diffraction. rsc.orgbeilstein-journals.org Such studies reveal the conformation of the diamine unit within a larger constrained system.

A hypothetical crystal structure of this compound would reveal the precise geometry of the benzene ring and the orientation of the two N-methylamino substituents.

Conformational Analysis

From a crystallographic analysis, one could determine the planarity of the benzene ring and the torsion angles describing the orientation of the N-methylamino groups relative to the ring. It is expected that the C-N bonds would lie close to the plane of the benzene ring to maximize electronic conjugation. The nitrogen atoms themselves would likely adopt a trigonal pyramidal geometry, and the orientation of the methyl groups (either syn or anti relative to the ring's substituents) would be clearly defined. In larger structures where this diamine is a component, it has been shown to adopt specific conformations to fit within a macrocyclic framework. beilstein-journals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. Aromatic compounds like this compound exhibit characteristic absorptions due to π→π* and n→π* electronic transitions.

The benzene ring and the lone pairs on the nitrogen atoms constitute the chromophore. The spectrum is expected to show strong absorption bands corresponding to π→π* transitions associated with the aromatic system, likely below 250 nm. A less intense, longer-wavelength absorption, potentially extending into the near-UV region, could be attributed to n→π* transitions, involving the promotion of a non-bonding electron from a nitrogen lone pair into an anti-bonding π* orbital of the aromatic ring. The exact position of the maximum absorbance (λmax) and the molar absorptivity (ε) are sensitive to the solvent environment. Studies on related aniline (B41778) derivatives confirm that these transitions are characteristic of this class of compounds.

Advanced Analytical Methods for Purity and Composition Assessment

The precise determination of purity and the comprehensive assessment of the composition of this compound are critical for its application in research and industry. Advanced analytical techniques are employed to quantify the main component and to identify and quantify any impurities, which may include starting materials, by-products from synthesis, or degradation products. The primary methods utilized for this purpose are chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), alongside Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of this compound. A typical approach involves reverse-phase HPLC (RP-HPLC) coupled with an ultraviolet (UV) detector. The method separates the target compound from its non-polar and polar impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.

For closely related aromatic amines, validated methods have been established that provide a framework for analyzing this compound. For instance, a method for the isomeric N1,N1-dimethylbenzene-1,3-diamine uses a reverse-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid to ensure the analytes are protonated and exhibit good peak shape. A similar system would be effective for this compound. Detection is typically performed at a wavelength where the aromatic ring exhibits strong absorbance, often around 254 nm.

Potential impurities that could be detected include unreacted m-phenylenediamine (B132917), the mono-methylated intermediate (N-methylbenzene-1,3-diamine), and over-methylated species such as N1,N1,N3-trimethylbenzene-1,3-diamine. The concentration of each impurity can be determined by comparing its peak area to that of a certified reference standard. In a research setting involving derivatives, Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (UPLC-MS) offers higher resolution and the ability to identify unknown impurities by their mass-to-charge ratio. acs.orgwur.nl

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

ParameterCondition
ColumnC18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature30 °C

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another powerful technique for purity and composition analysis, particularly for identifying volatile and semi-volatile impurities. nih.gov The sample is vaporized and separated based on boiling point and polarity in a capillary column before being fragmented and detected by a mass spectrometer. This provides both retention time data for quantification and mass spectra for definitive identification of impurities.

Common impurities that could be identified by GC-MS include residual solvents from the synthesis process (e.g., methanol, toluene) and low-molecular-weight by-products. For some aromatic amines, derivatization may be employed to increase volatility and improve chromatographic performance.

Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of organic compounds with high precision and accuracy, without the need for a specific reference standard of the analyte itself. sigmaaldrich.combwise.kr The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. nih.gov

In a typical ¹H qNMR experiment, a precisely weighed sample of this compound is dissolved in a deuterated solvent along with a known mass of a stable, high-purity internal standard (e.g., maleic acid, dimethyl sulfone). nih.govsielc.com The internal standard must have signals that are well-resolved from the analyte signals. By comparing the integral of a specific, well-defined signal from the analyte to the integral of a known signal from the internal standard, the purity of the analyte can be calculated using a standard formula. mestrelab.comox.ac.uk

The purity (Pₓ) is calculated as: Pₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd

Where:

I : Integral area of the signal

N : Number of protons for the integrated signal

M : Molar mass

m : Mass

P : Purity of the standard

x : Analyte (this compound)

std : Internal Standard

Key parameters such as relaxation delay (D1) must be optimized to ensure complete relaxation of all nuclei, guaranteeing the accuracy of the integration and, therefore, the final purity value. nih.gov

Table 2: Example of Purity Determination by ¹H qNMR

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (m)20.50 mg15.10 mg
Molar Mass (M)136.19 g/mol116.07 g/mol
Purity (P)To be determined99.95%
Selected ¹H Signal (δ)~2.8 ppm (N-CH₃)~6.3 ppm (CH=CH)
Number of Protons (N)62
Integral Value (I)5.882.50
Calculated Purity (Pₓ) 98.2%

The combination of these advanced analytical methods provides a comprehensive characterization of this compound, ensuring its quality and suitability for its intended applications by accurately determining its purity and impurity profile.

Computational Chemistry and Theoretical Investigations of N1,n3 Dimethylbenzene 1,3 Diamine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone for the computational analysis of N1,N3-Dimethylbenzene-1,3-diamine. It offers a favorable balance between computational cost and accuracy, making it ideal for studying the properties of this substituted aromatic amine. Common approaches involve hybrid functionals, such as B3LYP, paired with Pople or Dunning-style basis sets like 6-31G(d,p) or cc-pVTZ, to achieve reliable predictions of molecular behavior. tubitak.gov.trmdpi.com

A fundamental step in theoretical analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles of the benzene (B151609) ring and its two methylamino substituents. The planarity of the aromatic ring and the orientation of the N-methyl groups relative to the ring are key structural parameters determined in this process.

Electronic structure analysis focuses on the distribution and energy of electrons within the molecule, which dictates its chemical behavior. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, concentrated on the electron-rich aromatic ring and nitrogen atoms, represents the ability to donate electrons, while the LUMO indicates the capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and electronic excitation potential. mdpi.comacs.org Furthermore, Natural Population Analysis (NPA) or Mulliken population analysis can be used to calculate the partial atomic charges, revealing the electron-donating effect of the methylamino groups on the benzene ring. acs.org

Table 1: Illustrative DFT-Calculated Geometric and Electronic Parameters for this compound
ParameterDescriptionTypical Predicted Value
C-C (ring) Bond LengthAverage bond distance between carbon atoms in the benzene ring.~1.39 - 1.41 Å
C-N Bond LengthDistance between a ring carbon and a nitrogen atom.~1.40 Å
N-C (methyl) Bond LengthDistance between a nitrogen atom and a methyl carbon.~1.45 Å
C-N-C Bond AngleAngle formed by the ring carbon, nitrogen, and methyl carbon.~120°
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.-5.0 to -5.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.~0.5 to 1.0 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO.~5.5 to 6.5 eV
Dipole MomentMeasure of the net molecular polarity.~1.5 - 2.0 D

DFT calculations are a powerful tool for predicting spectroscopic data, which can be used to interpret and validate experimental findings. Time-dependent DFT (TD-DFT) is employed to calculate electronic transitions, predicting the UV-visible absorption spectrum. scispace.com Vibrational frequency calculations yield theoretical infrared (IR) and Raman spectra, where the calculated frequencies correspond to specific bond stretching, bending, and torsional modes within the molecule. researchgate.net Additionally, by employing methods like Gauge-Independent Atomic Orbital (GIAO), it is possible to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts with high accuracy, aiding in the structural elucidation of the compound and its derivatives. acs.org

Table 2: Comparison of Hypothetical Predicted Spectroscopic Data and Experimental Ranges
SpectroscopyParameterPredicted Value (Illustrative)Typical Experimental Range
IRN-H Stretch~3400 cm⁻¹3350-3450 cm⁻¹
IRC-N Stretch~1280 cm⁻¹1250-1350 cm⁻¹
¹H NMRAromatic C-H6.2 - 7.1 ppm6.0 - 7.5 ppm
¹H NMRN-CH₃~2.8 ppm2.7 - 3.0 ppm
¹³C NMRAromatic C-N~149 ppm145 - 155 ppm
¹³C NMRN-CH₃~31 ppm30 - 35 ppm

Understanding the reactivity of this compound requires mapping the potential energy surfaces (PES) of its reactions. DFT is used to model reaction mechanisms, such as its participation in electrophilic substitution or oxidation reactions. acs.orgnih.gov By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed. nih.govrsc.org Locating the transition state (the maximum energy point along the reaction coordinate) and calculating the activation energy (the energy difference between the reactants and the transition state) allows for the prediction of reaction kinetics and the determination of the most favorable reaction pathway. nih.gov This is particularly valuable for understanding its role as a building block in the synthesis of dyes and polymers.

Quantum Chemical Calculations

Beyond DFT, other quantum chemical calculations provide further details on the molecule's properties. Ab initio methods, while more computationally intensive, can be used for higher accuracy benchmarks. These calculations provide precise values for fundamental properties such as the total electronic energy, zero-point vibrational energy (ZPVE), and specific heat capacity. nih.gov Such parameters are essential for a complete thermodynamic characterization of the molecule.

Analysis of Electronic Spatial Extent (ESE)

The Electronic Spatial Extent (ESE) is a quantum mechanical observable that quantifies the volume of the electron cloud of a molecule. It is calculated from the electronic wavefunction and provides a measure of the molecular size based on electron distribution. A larger ESE value suggests a more diffuse electron cloud, which can influence intermolecular interactions, solubility, and the molecule's ability to participate in reactions where orbital overlap is critical. For this compound, the ESE would be influenced by the delocalized π-system of the benzene ring and the lone pairs on the nitrogen atoms.

Aromaticity Assessment and Its Influence on Reactivity

The aromaticity of the benzene ring in this compound is a key determinant of its stability and reactivity. While benzene is the archetypal aromatic compound, the presence of substituents can modulate its aromatic character. Computational methods provide quantitative measures, or indices, of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates aromaticity based on the degree of bond length alternation in the ring. nih.govmdpi.com A value of 1 indicates a fully aromatic system like benzene, while values closer to 0 indicate a non-aromatic, bond-alternating system. The electron-donating methylamino groups are expected to induce slight bond length deviations, resulting in a HOMA value slightly less than 1, indicating a very high but not perfect aromaticity. science.gov

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It involves placing a "ghost" atom at the center of the ring (NICS(0)) or at a certain distance above it (e.g., NICS(1)) and calculating the magnetic shielding. nih.govgithub.io A significant negative NICS value (diamagnetic shielding) is a hallmark of an aromatic ring current. tubitak.gov.trmdpi.com For this compound, a strong negative NICS value is expected, confirming its aromatic character.

The influence of the methylamino groups on aromaticity is directly tied to reactivity. These electron-donating groups increase the electron density of the π-system, which, while slightly perturbing the perfect aromaticity, significantly activates the ring towards electrophilic aromatic substitution reactions. The directing effect of these groups (ortho, para-directing) can also be rationalized by examining the calculated charge distribution and the stability of potential reaction intermediates (sigma complexes).

Table 3: Predicted Aromaticity Indices for this compound
Aromaticity IndexDescriptionExpected ValueInterpretation
HOMAGeometry-based index from bond lengths.0.98 - 0.99Highly aromatic, with minor deviation from ideal benzene.
NICS(0)Magnetic index at the ring's geometric center.-9 to -11 ppmStrong diamagnetic ring current, indicating high aromaticity.
NICS(1)Magnetic index 1 Å above the ring's center.-10 to -12 ppmStrong diamagnetic ring current, confirming high aromaticity.

Studies on Electronic and Optical Properties

Computational chemistry and theoretical investigations into the electronic and optical properties of this compound have been foundational in understanding its behavior, particularly as a building block in more complex molecular architectures. While detailed theoretical studies focusing exclusively on the monomer are not extensively documented in publicly available literature, its electronic characteristics are often discussed in the context of the larger systems it helps to form.

In the synthesis of macrocyclic compounds like azacalixarenes, this compound serves as a key precursor. researchgate.netresearchgate.netscribd.com Computational analyses of these macrocycles reveal the significant role of the diamine fragment. For instance, in azacalix researchgate.netaromatics, the this compound unit is a crucial component that influences the conformation and electronic properties of the entire structure. researchgate.net The nitrogen atoms of the diamine are involved in the key bond-forming reactions that lead to the final macrocyclic framework.

Furthermore, the electronic and steric properties of this compound are noted to be significant in various applications. The presence of methyl groups on the nitrogen atoms can enhance the stability of formulations in which it is used as an intermediate.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H12N2PubChem
Molecular Weight136.19 g/mol PubChem
XLogP31.6PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem
Exact Mass136.100048391 DaPubChem
Monoisotopic Mass136.100048391 DaPubChem
Topological Polar Surface Area24.1 ŲPubChem
Heavy Atom Count10PubChem

This data is sourced from the PubChem database and represents general computed properties, not detailed electronic and optical parameters from specific computational chemistry studies. nih.gov

The theoretical investigation of larger systems containing the this compound moiety often focuses on aspects such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the entire system, which are critical in determining the electronic and optical behavior, including absorption and emission characteristics. However, the direct contribution and the specific electronic parameters of the isolated diamine are generally not deconvoluted and reported separately in these studies.

Coordination Chemistry and Ligand Design Involving N1,n3 Dimethylbenzene 1,3 Diamine

Role as a Ligand in Transition Metal Complexes

Information regarding the role of N1,N3-Dimethylbenzene-1,3-diamine as a ligand in transition metal complexes is not available in the reviewed scientific literature.

Synthesis and Characterization of Metal-Diamine Complexes

There are no specific published methods for the synthesis and characterization of metal complexes involving this compound.

Ligand Field Effects and Electronic Properties of Complexes

Data on the ligand field effects and electronic properties of complexes formed with this compound are absent from the scientific literature.

Application in Supramolecular Assembly and Host-Guest Chemistry

The application of this compound in the fields of supramolecular assembly and host-guest chemistry has not been documented in the available research.

Design of Multimetallic Systems utilizing Diamine Scaffolds

There is no information on the use of this compound as a scaffold for the design of multimetallic systems.

Applications in Materials Science and Polymer Chemistry

Utilization as a Monomer in Polymer Synthesis

As a diamine, N1,N3-Dimethylbenzene-1,3-diamine possesses two reactive sites, making it a candidate for step-growth polymerization to form polymers like polyurethanes and polyamides. However, the nature of its amine groups—both being secondary amines due to N-methylation—influences its reactivity and suitability for certain polymer systems.

In the field of polyurethane chemistry, aromatic diamines are frequently used as chain extenders, reacting with isocyanate prepolymers to build up the final polymer chain. These chain extenders contribute significantly to the hard segment of the polyurethane, influencing its mechanical properties. While its unsubstituted analogue, m-phenylenediamine (B132917) (m-TDA), is widely employed in polyurethane synthesis due to its bifunctional primary amine reactivity, the use of this compound is more constrained. The methyl groups on the nitrogen atoms provide steric hindrance and reduce the reactivity of the amine groups compared to primary amines. This lower reactivity can be a disadvantage in typical polyurethane formulations where rapid curing is desired. Research indicates that the presence of these methyl groups can limit its application in polymerization.

Beyond polyurethanes, diamines are fundamental monomers for other polymer families, notably polyimides and coordination polymers. While numerous novel diamine monomers are synthesized to create polyimides with specific properties like high transparency and solubility, the direct polymerization of this compound is less common in literature. researchgate.netmdpi.com However, its structural motif is valuable. For instance, it has been used in the synthesis of complex macrocycles, such as internally 1,3-arylene-bridged azacalix acs.orgaromatics, through palladium-catalyzed coupling reactions. acs.org These types of structures can then serve as hosts in coordination chemistry, binding with metal ions to form discrete complexes or coordination polymers. acs.org

Table 1: Comparative Reactivity of Aromatic Diamines in Polymerization This table provides a qualitative comparison of this compound with its un-substituted counterpart, m-TDA, highlighting key differences relevant to their use as monomers.

FeatureThis compoundm-Phenylenediamine (m-TDA)Reference
Amine Type Secondary (-NH(CH₃))Primary (-NH₂)
Reactivity in Polymerization Limited due to methyl groupsWidely used due to high reactivity
Primary Application Precursor/IntermediateMonomer for Polyurethanes/Polyamides

Advanced Functional Materials Development

This compound serves as a crucial building block for creating advanced functional materials. While it may not always be a direct monomer in a final polymer, it is a key precursor for synthesizing more complex, functional molecules that can be incorporated into materials for optoelectronics and other applications. Nitrogen-rich covalent organic frameworks (COFs), for example, are a class of materials built from organic precursors that have applications in sensing and electronics. rsc.org The diamine structure is fundamental to many of the building blocks used for such advanced materials.

This compound in the Synthesis of Organic Dyes and Pigments

A significant application of this compound is as an intermediate in the synthesis of organic dyes and pigments. The reactive amine groups provide sites for chemical reactions that build the larger, conjugated systems responsible for the color of these molecules. Its derivatives are used to produce a range of specialty chemicals, including various dyes. The core structure is a component of larger molecules designed for specific colorimetric or fluorescent properties.

Optoelectronic Material Applications

The electronic properties of this compound make it a valuable component in the design of materials for optoelectronic devices. Its electron-donating amine groups can be integrated into larger molecular structures to tune their electronic and photophysical behavior.

A chromophore is the part of a molecule responsible for its color and its interaction with light. The development of novel chromophores is essential for creating new dyes, sensors, and materials for optical data storage and bioimaging.

Recent research has demonstrated that electron-rich phenylene-1,3-diamines can be used to synthesize novel analogues of well-known dyes like rhodamine. acs.org In one study, phenylene-1,3-diamines were used to construct new dye molecules possessing a central eight-membered ring. acs.org This process creates a "distorted" or twisted chromophore structure, which is a departure from the typically planar structure of traditional rhodamine dyes. acs.org

This structural twist, induced by the geometry of the diamine precursor, has profound effects on the dye's photophysical properties. The resulting dyes absorb orange light and exhibit a weak emission of red light, with characteristics that are dependent on the solvent and the physical state (solution or crystalline). acs.org The photophysics of these novel chromophores are governed by the twist of the lateral phenyl rings and by intramolecular and intermolecular charge transfer transitions. acs.org This work showcases how the targeted use of specific diamine structures like this compound can unlock unique photophysical properties by controlling the three-dimensional shape of the resulting chromophore. acs.org

Table 2: Research Findings on Rhodamine Analogues from Phenylene-1,3-diamines This table summarizes key findings from research on using phenylene-1,3-diamines to create novel chromophores.

FindingDescriptionReference
Novel Structure Readily available phenylene-1,3-diamines can be converted into rhodamine analogues with a central eight-membered ring. acs.org
Distorted Chromophore The inclusion of this ring generates a distorted, twisted geometry in the chromophore, unlike traditional planar rhodamine. acs.org
Spectral Characteristics The new dyes absorb light in the orange part of the spectrum (585-600 nm) and have a weak red emission. acs.org
Controlling Photophysics The unique photophysical properties are governed by the twisted structure and intramolecular charge transfer. acs.org

Applications in Organic Light-Emitting Diodes (OLEDs)

In the architecture of OLEDs, the efficient injection and transport of charge carriers (holes and electrons) are paramount for achieving high brightness and efficiency. The this compound structure is a key component in the molecular design of hole-transporting materials (HTMs). These materials form a distinct layer within the OLED stack, facilitating the movement of holes from the anode to the emissive layer, where they recombine with electrons to produce light.

The inherent electron-donating nature of the diamine core makes it an excellent starting point for creating molecules with the appropriate highest occupied molecular orbital (HOMO) energy levels for efficient hole injection from the transparent conductive anode, which is commonly made of indium tin oxide (ITO). rsc.orgresearchgate.net However, to be effective, the basic this compound molecule must be chemically modified to enhance properties such as morphological stability, thermal resistance, and charge mobility.

Detailed research has led to the development of several classes of high-performance HTMs derived from phenylenediamine structures. These include:

Aryl-substituted Diamines: A prominent example is N,N′-diphenyl-N,N′-bis(3-methylphenyl)-(1,1′-biphenyl)-4,4′-diamine (TPD), a widely recognized hole-transporting material. d-nb.info The theoretical hole mobility of TPD has been calculated to be as high as 8.60 × 10⁻² cm²/(V s), indicating its high efficiency in charge transport. researchgate.net Another similar compound, N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine, is noted for its high energy band gap of approximately 3.2 eV, making it well-suited for electronic applications. smolecule.com

Phenylnaphthyldiamine Derivatives: Studies have shown that incorporating naphthyl groups to create phenylnaphthyldiamine derivatives can lead to higher radical cation and morphological stabilities compared to their biphenyldiamine (B8625781) counterparts. Electroluminescent devices using these materials as the hole-transporting layer have demonstrated superior efficiency. researchgate.net

Dihydrophenazine Derivatives: A series of novel HTMs based on 9,14-diphenyl-9,14-dihydrodibenzo[a,c]phenazine have been synthesized. These materials exhibit HOMO energy levels between 4.83 and 5.08 eV, which align well with the work function of ITO, facilitating efficient hole injection. rsc.orgresearchgate.net An OLED device incorporating N,N-diphenyl-4′-(14-phenyldibenzo[a,c]phenazin-9(14H)-yl)-[1,1′-biphenyl]-4-amine as the HTM achieved a maximum luminance of 17,437 cd/m² at 10.7 V, with a maximum current efficiency of 2.25 cd/A. rsc.org

The performance of OLEDs is highly dependent on the specific molecular structure of the HTM used. The following table summarizes the performance of selected OLED devices that utilize derivatives of the phenylenediamine scaffold as the hole-transporting material.

Hole-Transporting Material DerivativeDevice StructureMax. Luminance (cd/m²)Max. Current Efficiency (cd/A)Operating Voltage (V)
N,N-diphenyl-4′-(14-phenyldibenzo[a,c]phenazin-9(14H)-yl)-[1,1′-biphenyl]-4-amineITO/HTM/Alq₃/LiF/Al17,4372.2510.7
Phenylnaphthyldiamine derivatives (general)Not specifiedMore efficient than biphenyldiamine analogsNot specifiedNot specified
TPE-2Cz-mPBI (imidazole derivative)Not specifiedNot specified7.8Not specified
DHPZ-2BI (imidazole derivative, green dopant)Not specifiedNot specifiedNot specifiedNot specified

This table presents data from various sources and direct comparisons may be limited due to differences in device architecture and testing conditions.

Catalytic Applications and Mechanistic Insights

N1,N3-Dimethylbenzene-1,3-diamine as a Catalyst or Co-Catalyst

Direct catalytic applications of this compound in its unfunctionalized form are not extensively documented in scientific literature. Its primary role in the realm of catalysis is as a foundational molecular scaffold. The strategic placement of its two methylamino groups on the benzene (B151609) ring at the 1 and 3 positions offers specific stereochemical and electronic properties that are harnessed in the design of more elaborate catalytic systems.

The diamine itself is mentioned as a component in the preparation of phosphine-nitrogen ligands. For instance, it is utilized in the synthesis of ligands for ethylene (B1197577) tetramerization catalysts, highlighting its role as a crucial precursor in the development of catalysts for industrially relevant polymerization reactions. google.com

Organocatalysis Mediated by Diamine Derivatives

While direct organocatalytic applications of this compound are not prominent, the broader class of diamine derivatives is a cornerstone of organocatalysis. Chiral diamines, often in combination with other functional groups, are central to a multitude of asymmetric transformations. For comparison, structurally related compounds like N,N-dimethyl-1,3-propanediamine have been used to modify polymer fibers to create platforms for asymmetric catalysis, such as in the Michael addition of ketones to nitrostyrenes. rsc.org This underscores the potential for derivatives of this compound to be developed into effective organocatalysts, although specific research in this area remains limited.

Metal-Diamine Complexes in Catalysis

The true catalytic significance of this compound emerges when it is incorporated into ligands that coordinate with metal centers. These metal-diamine complexes are at the forefront of many catalytic processes.

Enantioselective Transformations

The rigid aromatic backbone and the potential for introducing chirality make this compound an attractive starting material for the synthesis of ligands for enantioselective catalysis. Although specific examples detailing the use of this diamine in creating catalysts for enantioselective transformations are sparse, the synthesis of internally 1,3-arylene-bridged azacalix nih.govaromatics from this compound points towards this potential. acs.org Such macrocyclic compounds are recognized for their ability to create chiral environments around a metal center, which is a key principle in designing catalysts for asymmetric reactions. These structures are considered potential metallo-enzyme mimics, suggesting their utility in highly selective catalytic processes. acs.org

Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a vital tool in synthetic chemistry, and the ligands coordinating to the palladium center are critical for the catalyst's performance. mit.edu While this compound itself is not a commonly used ligand in this context, it serves as a precursor for more complex ligand structures.

One study attempted the reaction of palladium-bis(isocyanide) complexes with a series of benzenediamines to generate diaminocarbene species, which are relevant to catalysis. However, the reaction with this compound resulted in a mixture of unidentified products, indicating that its direct application in this specific system is challenging. core.ac.uk This outcome suggests that the electronic and steric properties imparted by the methyl groups on the nitrogen atoms significantly influence its reactivity and coordination behavior.

More successfully, this compound has been employed in the palladium-catalyzed synthesis of azacalix nih.govaromatics. acs.org This demonstrates its compatibility with palladium catalysis in the context of constructing larger, well-defined molecular architectures that can subsequently act as ligands or hosts in catalytic reactions.

Structure-Activity Relationships in Catalytic Systems

The structure of this compound provides important insights into its potential role in catalysis. The two secondary amine groups offer sites for further functionalization, allowing for the tuning of steric and electronic properties of the resulting ligands. The meta-orientation of these groups on the benzene ring dictates a specific spatial arrangement for coordination with metal centers or for directing intermolecular interactions in organocatalysis.

The methyl substituents on the nitrogen atoms increase the electron-donating ability of the amino groups compared to the parent m-phenylenediamine (B132917). This enhanced basicity and nucleophilicity can influence the formation and stability of metal complexes. However, as seen in the attempted palladium-catalyzed reaction, these methyl groups also introduce steric hindrance that can affect the desired reaction pathways. core.ac.uk

The table below summarizes the key compounds mentioned and their roles in or relevance to catalysis.

Compound NameRole/Relevance in Catalysis
This compound Precursor for phosphine-nitrogen ligands and azacalix nih.govaromatics. google.comacs.org
m-PhenylenediamineRelated precursor for catalytic systems.
N,N-Dimethyl-1,3-propanediamineStructurally similar diamine used in modifying catalytic polymer fibers. rsc.org
Azacalix nih.govaromaticsMacrocyclic compounds with potential in metal ion transport and as metallo-enzyme mimics. acs.org
Palladium-bis(isocyanide) complexesReactants used in attempts to form catalytically relevant diaminocarbene species. core.ac.uk

Biomedical Research and Biological Interactions of N1,n3 Dimethylbenzene 1,3 Diamine Derivatives

Investigation of Antimicrobial Properties

Derivatives of N1,N3-dimethylbenzene-1,3-diamine have been investigated for their potential to combat microbial growth. The introduction of various pharmacophores onto the diamine backbone can lead to compounds with significant antibacterial and antifungal activities.

One area of exploration involves the synthesis of Schiff base derivatives. For instance, the condensation reaction of 1,3-phenylenediamine (a related compound) with 4-dimethylaminobenzaldehyde yields N,N'-bis(4-dimethylaminobenzylidene)benzene-1,3-diamine. semanticscholar.org Subsequent treatment of this Schiff base with metal ions like Zinc(II) and Cadmium(II) has been shown to produce metal complexes with enhanced antibacterial activity against pathogenic bacteria such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. semanticscholar.org The chelation of the metal ion by the Schiff base ligand is thought to play a crucial role in the antimicrobial efficacy, potentially by altering the polarity of the metal ion and facilitating its entry into the bacterial cell. semanticscholar.org

Another study focused on the synthesis and antimicrobial evaluation of Schiff base metal complexes derived from m-phenylenediamine (B132917). researchgate.net The resulting complexes demonstrated superior antibacterial activity compared to the free ligand, highlighting the importance of the metal center in modulating the biological properties of these compounds. researchgate.net

Furthermore, the core diamine structure is related to scaffolds used in the development of potent antibacterial agents. For example, bis-cyclic imidazolidine-4-one derivatives have shown strong activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like methicillin-resistant S. aureus (MRSA). nih.gov Mechanistic studies suggest that these compounds exert their bactericidal effect by disrupting the bacterial membrane. nih.gov

Below is a table summarizing the antimicrobial activity of some m-phenylenediamine derivatives.

Derivative TypeTest OrganismsObserved Activity
Schiff base metal complexesE. coli, S. aureus, B. subtilisEnhanced antibacterial activity compared to the free ligand. semanticscholar.orgresearchgate.net
Bis-cyclic imidazolidine-4-onesGram-positive and Gram-negative bacteria (including MRSA)Potent bactericidal activity through membrane disruption. nih.gov

Research into Potential Anticancer Activities

The structural motif of this compound is present in several classes of compounds investigated for their anticancer properties. The ability to introduce different substituents at various positions allows for the fine-tuning of their activity against cancer cells.

A significant area of research has been the development of inhibitors of cell division cycle 42 (CDC42) GTPase, a protein implicated in cancer cell proliferation and migration. nih.gov A number of pyrimidine (B1678525) and triazine derivatives incorporating the this compound moiety have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. acs.orgescholarship.org For example, compounds such as N1-(2-Cyclohexyl-6-phenylpyrimidin-4-yl)-N3,N3-dimethylbenzene-1,3-diamine have demonstrated notable inhibitory effects. acs.org The antiproliferative activity of these compounds has been assessed in melanoma, colon cancer, and other cancer cell lines. nih.gov

The following table presents the half-maximal inhibitory concentration (IC50) values for selected this compound derivatives against various cancer cell lines.

Compound NameCancer Cell LineIC50 (µM)
N1-(2-(1-(tert-butoxycarbonyl)piperidin-3-yl)-6-(pyridin-4-yl)pyrimidin-4-yl)-N3,N3-dimethylbenzene-1,3-diamineSKM28 (Melanoma)16.4
N1-(2-(1-(2-Methoxyethyl)piperidin-4-yl)-6-phenylpyrimidin-4-yl)-N3,N3-dimethylbenzene-1,3-diamineA375 (Melanoma)>50

In addition to CDC42 inhibitors, other classes of compounds with potential anticancer activity have been explored. For instance, novel 3,6-diunsaturated 2,5-diketopiperazines have been designed and synthesized as anticancer agents, with some derivatives showing moderate to good inhibitory capacities against A549 (lung cancer) and HeLa (cervical cancer) cell lines. mdpi.com While not directly synthesized from this compound, these structures highlight the potential of related nitrogen-containing scaffolds in cancer research.

Interactions with Biological Targets

The biological effects of this compound derivatives are mediated through their interactions with specific molecular targets within the body, such as enzymes and receptors.

Enzyme Activity Modulation

The ability of this compound derivatives to modulate the activity of enzymes is a key area of investigation. For example, some diamine derivatives have been explored as inhibitors of human intestinal carboxylesterase (hiCE), an enzyme involved in the metabolism of certain drugs. nih.gov The inhibition of this enzyme could potentially be used to modulate the toxicity of co-administered therapeutic agents. nih.gov

Furthermore, a patent for heterocyclic compounds as inhibitors of beta-lactamases, enzymes that confer bacterial resistance to beta-lactam antibiotics, lists 3-N,3-N-dimethylbenzene-1,3-diamine as a relevant chemical compound. google.com This suggests its potential as a scaffold for developing agents that could overcome antibiotic resistance.

Receptor Binding Studies

The interaction of this compound derivatives with biological receptors is another important aspect of their biomedical research. The structural features of these compounds, including the aromatic ring and the amine functionalities, allow for potential binding to various receptor sites.

In the context of CDC42 inhibitors, these molecules are designed to bind to an allosteric pocket on the protein, thereby inhibiting its interaction with downstream effectors. nih.gov This targeted binding demonstrates the potential for designing highly specific receptor interactions.

Beyond protein receptors, derivatives of this compound have been used in the synthesis of more complex structures with specific binding properties. For example, it has been used as a building block for the synthesis of internally 1,3-arylene-bridged azacalix mdpi.comaromatics. acs.org These macrocyclic compounds have been shown to form discrete complexes with metal ions, indicating a capacity for specific molecular recognition and binding. acs.org

Role as a Building Block in Drug Synthesis Research

This compound serves as a valuable and versatile building block in the synthesis of more complex molecules with potential therapeutic applications. rug.nl Its bifunctional nature allows for the construction of a wide range of structures through reactions at the two amine groups.

The synthesis of the aforementioned CDC42 inhibitors provides a clear example of its utility. acs.orgescholarship.org In these syntheses, the diamine is typically reacted with a heterocyclic core, such as a substituted pyrimidine or triazine, to generate the final drug-like molecules. acs.orgescholarship.org

The use of this compound in multicomponent reactions (MCRs) is another promising avenue in drug discovery. rug.nl MCRs allow for the rapid assembly of complex molecular scaffolds from simple starting materials in a single synthetic step, which can accelerate the discovery of new bioactive compounds. rug.nl

Precursor to Biologically Active Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a large percentage of approved drugs containing at least one heterocyclic ring. openmedicinalchemistryjournal.com this compound is a key precursor for the synthesis of various biologically active heterocyclic systems.

As previously discussed, its reaction with substituted pyrimidines and triazines leads to the formation of potent anticancer agents. acs.orgescholarship.org These nitrogen-containing heterocycles are of significant interest in drug development.

The diamine can also be used to synthesize other heterocyclic structures. For example, the condensation of phenylenediamines with dicarbonyl compounds is a common method for preparing quinoxalines, a class of heterocycles with a range of biological activities. openmedicinalchemistryjournal.com Furthermore, its use in the synthesis of azacalix mdpi.comaromatics demonstrates its role as a precursor to large, complex macrocyclic heterocycles. acs.org The synthesis of Schiff bases from this compound also provides a gateway to a variety of other heterocyclic systems through subsequent cyclization reactions. semanticscholar.orgresearchgate.net

Environmental Considerations and Transformation Studies of Aromatic Diamines

Environmental Distribution Studies

Currently, there is a lack of published scientific studies that specifically investigate the environmental distribution of N1,N3-Dimethylbenzene-1,3-diamine in various environmental compartments such as air, water, soil, and sediment. Aromatic amines, as a class of compounds, are known to be released into the environment from various industrial activities including the manufacturing of dyes, polymers, and pharmaceuticals. scbt.comca.govinchem.orgnih.gov The distribution of these compounds is governed by their physicochemical properties, such as water solubility, vapor pressure, and their tendency to sorb to organic matter in soil and sediment.

While specific data for this compound is not available, its structural similarity to other phenylenediamines suggests it may be found in industrial wastewater streams. scbt.com The environmental fate of such compounds is a growing concern, as some aromatic amines are recognized as environmental contaminants. ca.govinchem.org

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundm-Phenylenediamine (B132917)p-Phenylenediamine
CAS Number 14814-75-6108-45-2106-50-3
Molecular Formula C₈H₁₂N₂C₆H₈N₂C₆H₈N₂
Molecular Weight 136.19 g/mol nih.gov108.14 g/mol 108.14 g/mol
Water Solubility Data not available351 g/L at 25 °C40 g/L at 20 °C
log Kow (Octanol-Water Partition Coefficient) 1.6 (estimated) nih.gov0.16-0.3
Vapor Pressure Data not available0.02 mmHg at 25 °C0.01 mmHg at 25 °C

Note: The data in this table is compiled from various sources and is for comparative purposes. The absence of measured data for this compound highlights the need for further research.

Transformation Pathways in Environmental Matrices

In soil and sediment, aromatic amines can undergo both abiotic and biotic transformations. researchgate.net Abiotic processes can include oxidation and polymerization, often catalyzed by minerals such as manganese oxides. sigmaaldrich.com Covalent bonding to soil organic matter is another significant pathway that can lead to the sequestration of these compounds, reducing their mobility and bioavailability. acs.org The rate and extent of these reactions are influenced by factors such as soil pH, organic matter content, and the presence of metal oxides. researchgate.net

Biotic transformations, primarily through microbial activity, are also a key factor in the environmental fate of aromatic amines. acs.org These processes can lead to the degradation of the parent compound, although the extent of mineralization to carbon dioxide and water can be limited. sigmaaldrich.com The introduction of methyl groups on the amine functionalities, as in this compound, may influence the rate and pathway of microbial degradation compared to its unsubstituted counterpart, m-phenylenediamine.

Bioaccumulation and Biomagnification Research

There are no specific studies on the bioaccumulation and biomagnification of this compound. Bioaccumulation potential is often estimated using the octanol-water partition coefficient (log Kow). The estimated log Kow for this compound is 1.6, which suggests a low to moderate potential for bioaccumulation in aquatic organisms. nih.gov

Research on other aromatic amines and phenylenediamines has shown varying bioaccumulation potential. For instance, some studies on polychlorinated hydroxydiphenyl ethers, which can be impurities in certain industrial chemicals, have demonstrated their bioavailability and accumulation in aquatic organisms. sigmaaldrich.com However, direct extrapolation to this compound is not possible without specific experimental data. The lack of such data represents a critical knowledge gap in assessing the environmental risk of this compound.

Q & A

Q. What synthetic routes are commonly employed for the preparation of N1,N3-dimethylbenzene-1,3-diamine?

The compound is typically synthesized via alkylation of benzene-1,3-diamine using methylating agents under controlled conditions. Purification often involves recrystallization or chromatography, with the hydrochloride salt form (95% purity) being available for research use. The dihydrochloride salt (CAS 3575-32-4) is a stable derivative for handling .

Q. What analytical techniques are essential for confirming the structure of this compound?

High-resolution mass spectrometry (HRMS), ¹H/¹³C NMR, and IR spectroscopy are critical. For example, NMR peaks in DMSO-d6 at δ 3.32 (s, 6H) confirm dimethyl groups, while HRMS matches the molecular ion [M+H]+. Structural analogs like 5-(tert-butyl)-2-methoxy derivatives show diagnostic IR bands (e.g., 1563 cm⁻¹ for aromatic C-N stretching) .

Q. What purification methods are recommended for this compound post-synthesis?

Recrystallization from aprotic solvents (e.g., acetonitrile) or column chromatography with silica gel. Petroleum ether (40–60°C) washes effectively remove non-polar impurities, as demonstrated in analogous diamine purifications .

Q. What are the storage and handling protocols for this compound?

Store as the hydrochloride salt under an inert atmosphere at 2–8°C. Handle in fume hoods using PPE to prevent oxidation and moisture uptake, following safety guidelines for reactive diamines .

Advanced Questions

Q. How can researchers address discrepancies between theoretical and observed spectroscopic data for this compound derivatives?

Cross-validate using multiple techniques (NMR, HRMS) and employ X-ray crystallography via SHELX refinement for unambiguous structural confirmation. Thermal analysis (e.g., DSC) can resolve polymorphic inconsistencies, as seen in related diamine studies .

Q. What role does this compound play in the synthesis of macrocyclic compounds?

It serves as a diamine precursor in Cu(I)-catalyzed coupling reactions (e.g., with L-proline ligands) to form inherently chiral nor-heteracalixarenes. Optimized solvent systems (acetonitrile/DMF) enhance reaction efficiency and enantioselectivity .

Q. How can solvent-solute interactions influence the reactivity of this compound in organic synthesis?

Solvent polarity modulates reaction kinetics and selectivity. Binary solvent studies (e.g., DMF/water) indicate hydrogen bonding with aprotic solvents enhances nucleophilicity, critical for efficient coupling or polymerization reactions .

Q. What computational methods complement experimental data in predicting the electronic properties of this compound-based materials?

DFT calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge transport properties, guiding the design of optoelectronic materials like hole transporters. Structural analogs have been used in light-emitting polymers and OLEDs .

Q. How is this compound utilized in experimental phasing for macromolecular crystallography?

Derivatives of the compound can act as heavy-atom substitutes in SHELXC/D/E pipelines for high-throughput phasing, leveraging their robust diffraction properties in crystal structure determination .

Q. Methodological Notes

  • Synthesis : Prioritize alkylation under anhydrous conditions to avoid byproducts.
  • Characterization : Combine HRMS with temperature-variable NMR (e.g., 373 K) to resolve dynamic effects in spectra .
  • Safety : Always use the hydrochloride salt to reduce volatility and reactivity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.